molecular formula C26H27NO6S B13858599 9-O-Benzenesulfonyl(+/-)-Tetrahydropalmatrubine

9-O-Benzenesulfonyl(+/-)-Tetrahydropalmatrubine

Cat. No.: B13858599
M. Wt: 481.6 g/mol
InChI Key: MNRJKZHYQJYPDV-UHFFFAOYSA-N
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Description

9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine: is a synthetic organic compound that belongs to the class of tetrahydroprotoberberine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine typically involves multiple steps, starting from a suitable precursor such as tetrahydropalmatrubine. The key step is the introduction of the benzenesulfonyl group at the 9-O position. This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzenesulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-O-Benzenesulfonyl (+/-)-Tetrahydropalmatrubine would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

    Tetrahydropalmatrubine: The parent compound without the benzenesulfonyl group.

    Berberine: Another protoberberine alkaloid with well-known biological activities.

    Palmatine: A related compound with similar structural features.

Properties

Molecular Formula

C26H27NO6S

Molecular Weight

481.6 g/mol

IUPAC Name

(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) benzenesulfonate

InChI

InChI=1S/C26H27NO6S/c1-30-23-10-9-17-13-22-20-15-25(32-3)24(31-2)14-18(20)11-12-27(22)16-21(17)26(23)33-34(28,29)19-7-5-4-6-8-19/h4-10,14-15,22H,11-13,16H2,1-3H3

InChI Key

MNRJKZHYQJYPDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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